molecular formula C16H12N2O5S B2881715 Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate CAS No. 448208-12-6

Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate

Cat. No.: B2881715
CAS No.: 448208-12-6
M. Wt: 344.34
InChI Key: URGAGTDFDLIGRT-UHFFFAOYSA-N
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Description

Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate: is a chemical compound widely used in scientific research. Its versatile nature allows for various applications, including drug synthesis and material chemistry. This compound exhibits exceptional properties, making it a valuable tool for advancing scientific discoveries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate typically involves the reaction of quinoline derivatives with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be catalyzed by acids or bases to facilitate the sulfonation reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl 2-methyl-5-nitrobenzenesulfonic acid, while reduction may produce quinolin-8-yl 2-methyl-5-aminobenzenesulfonate .

Scientific Research Applications

Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate has a diverse range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers

Mechanism of Action

The mechanism by which Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate exerts its effects involves interactions with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Quinolin-8-yl 2-methylbenzenesulfonate
  • Quinolin-8-yl 2-nitrobenzenesulfonate
  • Quinolin-8-yl 5-nitrobenzenesulfonate

Comparison: Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c1-11-7-8-13(18(19)20)10-15(11)24(21,22)23-14-6-2-4-12-5-3-9-17-16(12)14/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGAGTDFDLIGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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